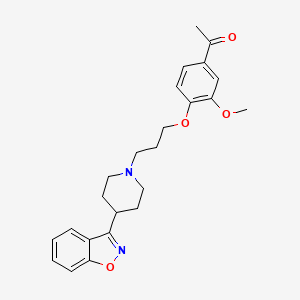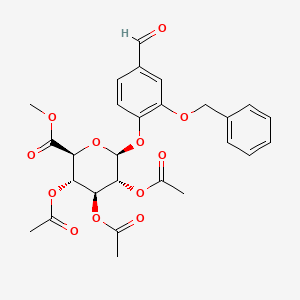
D-Allose-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Allose-13C is a rare monosaccharide, specifically a C-3 epimer of D-glucose, where the carbon-13 isotope is incorporated. This compound is of significant interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is structurally similar to D-allose but contains a carbon-13 isotope, making it useful in research involving isotopic labeling.
Mechanism of Action
Target of Action
D-Allose-13C, a carbon-13 labeled form of D-Allose , primarily targets thioredoxin-interacting protein molecules . These proteins play a crucial role in various cellular processes, including the regulation of reactive oxygen species and cell cycle arrest .
Mode of Action
This compound interacts with its targets, leading to a series of changes within the cell. It exerts its effects via reactive oxygen species regulation , cell cycle arrest , metabolic reprogramming , autophagy , and apoptosis induction . Additionally, it has been found to sensitize tumors to radiotherapy and chemotherapy .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the conversion of D-allulose to D-fructose 6-phosphate in the Embden-Meyerhof-Parnas (EMP) pathway via two intermediates, D-allose 6-phosphate and D-psicose 6-phosphate . This process involves enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Pharmacokinetics
Stable isotopes like carbon-13 have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It has exhibited anticancer activity in many cancer types, including head and neck, lung, liver, bladder, blood, and breast . Its functions are mediated through thioredoxin-interacting protein molecules, leading to reactive oxygen species regulation, cell cycle arrest, metabolic reprogramming, autophagy, apoptosis induction, and sensitizing tumors to radiotherapy and chemotherapy .
Biochemical Analysis
Biochemical Properties
D-Allose-13C interacts with several enzymes in its metabolic pathway. These include L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . These enzymes play a crucial role in the biotechnological production of this compound .
Cellular Effects
This compound has been shown to have various effects on cells. It has been found to inhibit the proliferation of a variety of cancer cell lines, including cervical, hepatocellular, ovarian, head and neck, skin, and prostate cancer, and leukemia . It also inhibits carcinogenesis, particularly under oxidative stress conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it can inhibit ROS formation by competing with D-glucose in the mitochondria . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound has beneficial activities, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have significant anti-brain edema effects and reduction of tumor necrosis factor-alpha and interleukin-6 in the water intoxication model
Subcellular Localization
It is known that this compound can inhibit ROS formation by competing with D-glucose in the mitochondria , suggesting a mitochondrial localization
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Allose-13C can be synthesized through both chemical and enzymatic methods. Chemically, it can be prepared from D-ribose through a series of reactions, including cyanohydrin formation, reduction, and purification. The process involves the following steps:
Cyanohydrin Reaction: D-ribose is reacted with hydrogen cyanide to form a cyanohydrin intermediate.
Reduction: The cyanohydrin is reduced using sodium amalgam to yield D-allose.
Purification: The product is purified through recrystallization and other purification techniques.
Enzymatically, this compound can be produced from D-psicose using D-allose-producing enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Industrial Production Methods
Industrial production of this compound involves biotechnological approaches due to the inefficiency and environmental concerns associated with chemical synthesis. Enzymatic methods are preferred for large-scale production, utilizing genetically engineered microorganisms to produce the necessary enzymes for the conversion of D-psicose to D-allose .
Chemical Reactions Analysis
Types of Reactions
D-Allose-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form D-allonic acid.
Reduction: It can be reduced to form D-allitol.
Isomerization: It can be isomerized to form other sugars such as D-altrose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Isomerization: Enzymes like L-rhamnose isomerase are used for isomerization reactions
Major Products Formed
Oxidation: D-allonic acid
Reduction: D-allitol
Isomerization: D-altrose
Scientific Research Applications
D-Allose-13C has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-tumor, anti-inflammatory, and immunosuppressant activities
Industry: Used in the production of low-calorie sweeteners and as a cryoprotectant in food and pharmaceutical industries
Comparison with Similar Compounds
Similar Compounds
D-Glucose: A common aldohexose and a structural isomer of D-allose.
D-Psicose: An epimer of D-allose used as a precursor in its synthesis.
D-Altrose: Another epimer of D-allose formed through isomerization reactions.
Uniqueness of D-Allose-13C
This compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications involving isotopic tracing and NMR spectroscopy. Its rare occurrence and distinct physiological functions, such as anti-cancer and anti-inflammatory properties, further distinguish it from other similar compounds .
Properties
CAS No. |
70849-28-4 |
|---|---|
Molecular Formula |
C₆H₁₂O₆ |
Molecular Weight |
180.14 |
Synonyms |
D-Allopyranose-13C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride](/img/structure/B1146020.png)
![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)

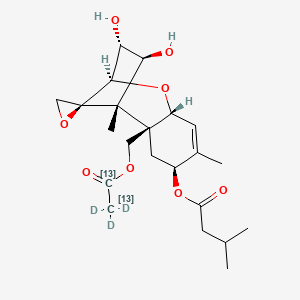

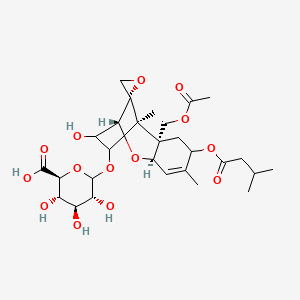
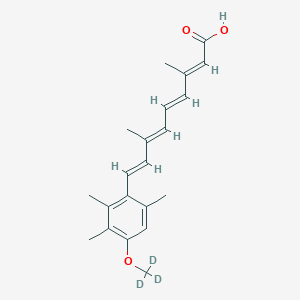
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)


